molecular formula C18H23N3O2 B2988559 N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645440-20-5

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B2988559
CAS No.: 1645440-20-5
M. Wt: 313.401
InChI Key: LCNQOFLASPTSIS-UHFFFAOYSA-N
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Description

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a cyano group, a cyclohexyl ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 1-cyano-3-methylcyclohexylamine with 2-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide bond play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2-methylcyclohexyl)urea
  • 2-Cyano-N-(2-nitrophenyl)acetamide
  • N-Cyano-N-[2-(2-methylallyl)aryl]acetamide

Uniqueness

N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQOFLASPTSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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